molecular formula C7H5ClFNO2 B582466 1-(Chloromethyl)-3-fluoro-5-nitrobenzene CAS No. 1214344-25-8

1-(Chloromethyl)-3-fluoro-5-nitrobenzene

Cat. No. B582466
CAS RN: 1214344-25-8
M. Wt: 189.57
InChI Key: RYCSPDIZWBMOTJ-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-fluoro-5-nitrobenzene” is a type of organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring, which is an aromatic hydrocarbon, substituted with a chloromethyl, a fluoro, and a nitro group .


Synthesis Analysis

Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound. This process typically involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would consist of a benzene ring with a chloromethyl group, a fluoro group, and a nitro group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

Ethers, such as chloromethyl ethers, are known to undergo cleavage reactions in the presence of strong acids like HBr or HI. This results in the formation of an alcohol and an alkyl halide product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

  • Dissociative Electron Attachment to Nitrobenzene Derivatives : Research by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloro- and fluoro-substituted compounds, investigated the temporary anion states and dissociative electron attachment. This study is significant in understanding the electron attachment energies and the structures of negative ions formed, which are crucial in fields like mass spectrometry and electron transmission spectroscopy (Asfandiarov et al., 2007).

  • Mechanisms of Substituent Replacement in Nitrobenzenes : Khalfina and Vlasov (2005) examined the relative mobilities of nitro groups and fluorine atoms in meta-substituted nitrobenzenes, exploring how they react with phenols. This study provides insights into the reactivity and potential applications of substituted nitrobenzenes in organic synthesis (Khalfina & Vlasov, 2005).

  • Synthesis and Characterization of Fluoro-Nitrobenzene Derivatives : The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, as reported by Sweeney et al. (2018), is relevant for understanding the chemical properties and potential applications of fluoro-nitrobenzene compounds in various industrial and research settings (Sweeney, McArdle, & Aldabbagh, 2018).

  • SNAr Reactions of Halogeno-Nitrobenzenes : Research by Crampton et al. (2007) on the kinetics of SNAr reactions of 1-halogeno-nitrobenzenes provides insights into the reactivity of these compounds, which is crucial for their application in organic synthesis (Crampton, Emokpae, & Isanbor, 2007).

  • Preparation of Fluoroanilines from Fluoronitrobenzenes : A study by Wen-xia (2014) on the hydrogenation of chloro-fluoro nitrobenzene to produce chloro-fluoro aniline demonstrates the practical application of this compound in the synthesis of aniline derivatives (Wen-xia, 2014).

Mechanism of Action

The mechanism of action of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific use. For example, in the case of chloromethylation reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles present in other compounds .

Future Directions

The future directions for “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its potential applications. For example, chloromethylated compounds have been used as intermediates in the synthesis of various chemicals, suggesting potential uses in chemical manufacturing .

properties

IUPAC Name

1-(chloromethyl)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSPDIZWBMOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718832
Record name 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-fluoro-5-nitrobenzene

CAS RN

1214344-25-8
Record name 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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